molecular formula C23H29FN2O4S B2837178 1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922059-04-9

1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2837178
CAS No.: 922059-04-9
M. Wt: 448.55
InChI Key: ALJFGWVVPIZLFP-UHFFFAOYSA-N
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Description

This compound is a methanesulfonamide derivative featuring a benzoxazepine core substituted with a 2-fluorophenyl group, isopentyl chain, and dimethyl moieties. These methods enable rapid identification of novel compounds by comparing mass fragmentation patterns and chemical shifts to known libraries.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-1-(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O4S/c1-16(2)11-12-26-20-13-18(9-10-21(20)30-15-23(3,4)22(26)27)25-31(28,29)14-17-7-5-6-8-19(17)24/h5-10,13,16,25H,11-12,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJFGWVVPIZLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a synthetic compound characterized by a complex molecular structure that includes a fluorophenyl group and a tetrahydrobenzo[b][1,4]oxazepin moiety. With the molecular formula C23H29FN2O4S and a molecular weight of 448.55 g/mol, this compound is primarily studied for its potential biological activities, although specific therapeutic applications remain largely unexplored due to its research-only status.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The synthetic pathway may include the formation of the oxazepin ring followed by functionalization to introduce the fluorine and isopentyl groups. Such modifications are crucial for enhancing the compound's biological properties and exploring its derivatives for further research applications.

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit significant biological activities. The presence of the fluorine atom in the structure is particularly noteworthy as it can enhance pharmacokinetic properties and biological activity. This characteristic suggests potential applications in medicinal chemistry, particularly in developing anti-inflammatory or anticancer agents .

Case Studies

A relevant case study involves the evaluation of a closely related compound in a multicellular spheroid model to assess anticancer activity. The study highlighted that modifications in the molecular structure could significantly influence cytotoxicity and selectivity against cancer cells. Although specific data for our compound are not available in this context, it underscores the importance of structural variations in determining biological efficacy .

Structure–Activity Relationship (SAR)

The SAR analysis of related compounds indicates that electron-withdrawing groups such as fluorine can enhance biological activity. For example, derivatives with different substituents have shown varying degrees of potency against cancer cell lines and inflammation markers. This relationship emphasizes the need for further exploration of this compound to fully understand its potential therapeutic applications .

Data Tables

CompoundStructureIC50 (μM)Biological Activity
Related Compound AStructure A19.45 ± 0.07 (COX-1)Anti-inflammatory
Related Compound BStructure B23.8 ± 0.20 (COX-2)Anti-inflammatory
1-(2-fluorophenyl)-N-(...)N/AN/AResearch Only

Scientific Research Applications

Medicinal Chemistry

The presence of the fluorine atom in the compound's structure enhances its pharmacokinetic properties, potentially improving bioavailability and metabolic stability. Fluorinated compounds are often explored for their increased potency and selectivity in drug design, particularly in targeting specific biological pathways.

Neuropharmacology

Research indicates that compounds similar to 1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide may interact with neurotransmitter systems. The tetrahydrobenzo[b][1,4]oxazepine framework is known for its neuroprotective properties and potential modulation of NMDA receptors, which are crucial in synaptic plasticity and cognitive function.

Antimicrobial Activity

Sulfonamide derivatives have historically demonstrated antimicrobial properties. The methanesulfonamide group in this compound may contribute to its efficacy against various bacterial strains. Ongoing studies are assessing its effectiveness as a broad-spectrum antimicrobial agent.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of tetrahydrobenzo[b][1,4]oxazepine derivatives, researchers found that compounds structurally similar to this compound exhibited significant inhibition of excitotoxicity induced by NMDA receptor activation. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 2: Antibacterial Properties

A recent investigation assessed the antibacterial efficacy of various sulfonamide derivatives against resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications in the sulfonamide moiety enhanced antimicrobial activity. Compounds similar to the target compound showed promising results in inhibiting bacterial growth.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound Apararenone
Core Structure Benzoxazepine with 5-isopentyl, 3,3-dimethyl Benzoxazine with 4-fluorophenyl, 2,2-dimethyl
Molecular Formula C21H26FN2O4S* C17H17FN2O4S
Molecular Weight ~437.5* 364.39
Key Substituents 2-fluorophenyl, isopentyl, dimethyl 4-fluorophenyl, dimethyl
Potential Targets Enzymes/receptors via sulfonamide interaction Mineralocorticoid receptor antagonist (inferred from class)

*Calculated based on structure.

Fluorine substitution at the 2-position (vs. 4-position in Apararenone) could alter electronic effects and steric interactions with targets .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound would exhibit moderate similarity to Apararenone due to shared sulfonamide and fluorophenyl groups. However, differences in the heterocyclic ring and substituents reduce the similarity score, likely below 70% (cf. , where ~70% similarity indicated comparable bioactivity) . Graph-based comparison methods, which evaluate structural topology, may better capture these differences than bit-vector approaches .

Bioactivity Profile Correlation

Evidence from bioactivity clustering () suggests that compounds with structural similarities often share modes of action. For instance, sulfonamide-containing compounds frequently target carbonic anhydrases or kinases. The target compound’s benzoxazepine core, however, may confer unique binding preferences compared to benzoxazine-based analogues like Apararenone. NMR chemical shift data (as in ) could identify critical regions (e.g., oxo-group at position 4) that influence target engagement.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent systems (e.g., THF/H₂O mixtures), and inert atmospheres to prevent side reactions. Critical steps include the formation of the benzoxazepine core and sulfonamide coupling. Optimization strategies:

  • Chromatographic purification (e.g., flash column chromatography) to isolate intermediates.
  • Reaction monitoring via TLC and HPLC to track progress .
  • Yield improvement through iterative adjustments of stoichiometry (e.g., NaIO₄ oxidation for diol intermediates) .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., fluorophenyl protons at δ 7.1–7.4 ppm) and verifies stereochemistry.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₈FN₂O₄S: 455.18 g/mol) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in the solid state .

Q. What preliminary biological assays are recommended for activity screening?

  • Enzyme inhibition assays : Target enzymes like kinases or proteases linked to the benzoxazepine scaffold’s known activity .
  • Cellular viability assays (e.g., MTT): Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination).
  • Molecular docking : Predict binding affinities to receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence electronic properties and reactivity?

The 2-fluorophenyl group introduces electron-withdrawing effects, altering the compound’s:

  • Solubility : Increased polarity due to fluorine’s electronegativity.
  • Metabolic stability : Fluorine reduces susceptibility to oxidative degradation.
  • Reactivity in cross-coupling reactions : Fluorine directs electrophilic substitution to specific positions .
    Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic studies .

Q. How can computational methods resolve contradictory data in SAR studies?

Contradictions in structure-activity relationships (SAR) may arise from:

  • Conformational flexibility : Use molecular dynamics (MD) simulations to assess ligand-receptor binding poses.
  • Solvent effects : Apply COSMO-RS models to predict solvation energies and correlate with experimental IC₅₀ discrepancies .
  • Data integration : Combine QSAR models with experimental IC₅₀ values from PubChem datasets .

Q. What strategies improve stability under physiological conditions?

  • pH-dependent stability assays : Test degradation in buffers (pH 1–10) with HPLC monitoring.
  • Lyophilization : Enhance shelf-life by converting to a stable amorphous solid .
  • Prodrug design : Modify the sulfonamide group to reduce hydrolysis in serum .

Methodological Challenges and Solutions

Q. How to address low yields in the final sulfonamide coupling step?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings.
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with controlled microwave irradiation .
  • Byproduct analysis : Use LC-MS to identify competing pathways (e.g., N- vs. O-sulfonylation) .

Q. What experimental designs optimize reaction scalability?

  • DoE (Design of Experiments) : Apply factorial designs to assess interactions between temperature, solvent polarity, and catalyst loading .
  • Continuous-flow chemistry : Enhance reproducibility for gram-scale synthesis .

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